molecular formula C8H7NS B14120925 3-Methylphenyl thiocyanate CAS No. 5285-89-2

3-Methylphenyl thiocyanate

Cat. No.: B14120925
CAS No.: 5285-89-2
M. Wt: 149.21 g/mol
InChI Key: KTTDDDSGUJOBOW-UHFFFAOYSA-N
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Description

3-Methylphenyl thiocyanate: is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R is an organic group attached to sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphenyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 3-methylphenyl halides with alkali thiocyanates in aqueous media. For example, 3-methylphenyl bromide can react with sodium thiocyanate in boiling ethanol to produce this compound . Another method involves the Sandmeyer reaction, where 3-methylphenyl diazonium salts react with copper(I) thiocyanate to form the desired thiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and safety considerations. The Sandmeyer reaction is often preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-methylphenyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Methylphenyl thiocyanate is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methyl group plays a crucial role .

Properties

CAS No.

5285-89-2

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

(3-methylphenyl) thiocyanate

InChI

InChI=1S/C8H7NS/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,1H3

InChI Key

KTTDDDSGUJOBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC#N

Origin of Product

United States

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